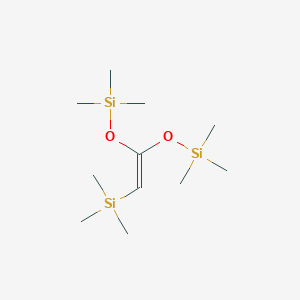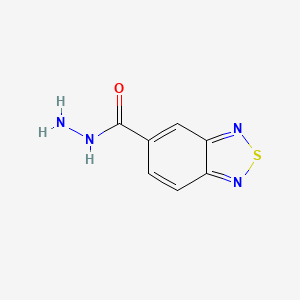
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane: is an organosilicon compound with a unique structure that includes both silicon and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can lead to the formation of various organosilicon derivatives.
Applications De Recherche Scientifique
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane has several scientific research applications:
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. Additionally, the presence of oxygen atoms allows for hydrogen bonding and other interactions that can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
Uniqueness
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane is unique due to its combination of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where traditional organic compounds may not be suitable, such as in the development of advanced materials and specialized reagents.
Propriétés
Numéro CAS |
65946-59-0 |
|---|---|
Formule moléculaire |
C11H28O2Si3 |
Poids moléculaire |
276.59 g/mol |
Nom IUPAC |
trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H28O2Si3/c1-14(2,3)10-11(12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 |
Clé InChI |
LIAZNEMTJSEKDC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea](/img/structure/B1620837.png)
![[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium](/img/structure/B1620839.png)

![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate](/img/structure/B1620842.png)
![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)
![Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate](/img/structure/B1620844.png)

![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)


![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)


